molecular formula C8H10N2 B11959142 2-(1,2-Dimethylpropylidene)malononitrile CAS No. 13017-52-2

2-(1,2-Dimethylpropylidene)malononitrile

Cat. No.: B11959142
CAS No.: 13017-52-2
M. Wt: 134.18 g/mol
InChI Key: SZQDVOLRVOUCSJ-UHFFFAOYSA-N
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Description

2-(1,2-Dimethylpropylidene)malononitrile: is an organic compound with the molecular formula C8H10N2 It is a derivative of malononitrile, characterized by the presence of a 1,2-dimethylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dimethylpropylidene)malononitrile typically involves the condensation of malononitrile with an appropriate aldehyde or ketone under basic conditions. The reaction is often catalyzed by a base such as piperidine or sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Dimethylpropylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(1,2-Dimethylpropylidene)malononitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Biology: In biological research, this compound is investigated for its potential bioactivity. It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethylpropylidene)malononitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds or other types of chemical interactions with target molecules. The compound may also participate in enzyme-catalyzed reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-(1-Ethylpropylidene)malononitrile
  • 2-(1-Isopropyl-2-methylpropylidene)malononitrile
  • 2-(1-Methylbutylidene)malononitrile
  • 2-Cyclododecylidenemalononitrile
  • 2-(2,4-Dimethylbenzylidene)malononitrile

Uniqueness: 2-(1,2-Dimethylpropylidene)malononitrile is unique due to its specific structural configuration, which imparts distinct chemical properties

Biological Activity

2-(1,2-Dimethylpropylidene)malononitrile, also known as DMPM, is a compound of interest in various biological and pharmacological studies. Its unique structure allows it to interact with biological systems in ways that are currently being explored for potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DMPM, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₂
  • Molecular Weight : 163.20 g/mol
  • IUPAC Name : this compound

The biological activity of DMPM is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that DMPM has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Some investigations have indicated that DMPM can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits inhibitory effects against certain bacterial strains.
AnticancerInduces apoptosis in cancer cell lines; potential for use in cancer therapy.
CytotoxicityShows cytotoxic effects on non-cancerous cell lines at higher concentrations.

Case Study 1: Antimicrobial Effects

In a study examining the antimicrobial properties of DMPM, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that DMPM inhibited the growth of both bacteria at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of DMPM on breast cancer cell lines (MCF-7). The study found that treatment with DMPM resulted in a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage. These findings indicate that DMPM may serve as a lead compound for developing new anticancer therapies.

Research Findings

Recent research has expanded on the biological activities of DMPM:

  • Antimicrobial Studies : A series of assays confirmed that DMPM possesses broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Mechanistic Insights : Studies utilizing flow cytometry revealed that DMPM induces cell cycle arrest and promotes apoptosis in cancer cells through mitochondrial pathways.
  • Toxicity Assessments : Toxicological evaluations indicate that while DMPM is effective against targeted cells, it exhibits lower toxicity towards normal human fibroblasts at therapeutic concentrations.

Q & A

Q. What are the common synthetic routes for preparing 2-(1,2-Dimethylpropylidene)malononitrile and its derivatives?

Basic
The primary method involves Knoevenagel condensation , where an aldehyde reacts with malononitrile under basic or catalytic conditions. For example:

  • Aqueous synthesis : Stirring aldehydes (e.g., 4-chlorobenzaldehyde) with malononitrile in water at room temperature yields arylidene derivatives (e.g., 96% yield for 2-(4-chlorobenzylidene)malononitrile) .
  • Solvent-mediated synthesis : Using ethanol as a solvent with phosphorus pentoxide (P₂O₅) as a catalyst under reflux improves yields (e.g., 68% for 2-(4-methylbenzylidene)malononitrile) .
  • Green chemistry approaches : Enzymatic catalysis (e.g., papain) enables solvent-free Knoevenagel reactions, reducing environmental impact .

Table 1: Representative Synthetic Conditions

SubstrateSolvent/CatalystTemp./TimeYieldReference
Aromatic aldehydesH₂O (no catalyst)RT, 20–35 min78–96%
4-MethylbenzaldehydeEthanol/P₂O₅Reflux68%
HydroxybenzaldehydesPapain (enzyme)40°C, 24 hrs50–75%

Q. What spectroscopic and structural characterization techniques are critical for analyzing malononitrile derivatives?

Basic
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., olefinic protons at δ 7.83 ppm in arylidene derivatives) .
  • IR spectroscopy : Strong nitrile (C≡N) stretches at 2215–2226 cm⁻¹ confirm malononitrile core integrity .
  • X-ray crystallography : Resolves molecular planarity and packing (e.g., planar geometry in 2-(4-methylbenzylidene)malononitrile with r.m.s. deviation = 0.023 Å) .

Q. How can reaction conditions be optimized to enhance yields of malononitrile-based heterocycles?

Advanced
Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., P₂O₅) or enzymes improve reaction efficiency and regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, ethanol) facilitate cyclization in heterocycle synthesis .
  • Temperature control : Reflux conditions (e.g., 100°C for 4 hours) enhance cyclocondensation of malononitrile with acetophenones .

Note : Contradictions in solvent choice (e.g., water vs. ethanol) arise from substrate solubility and reactivity differences. Systematic screening is recommended .

Q. What strategies resolve discrepancies in structure-property relationships for optoelectronic applications?

Advanced

  • Computational modeling : Density functional theory (DFT) correlates substituent effects (e.g., electron-withdrawing groups like –F, –CN) with absorption maxima and charge transfer .
  • Crystallographic analysis : Identifies π-π stacking and planarity critical for non-fullerene acceptor (NFA) performance .
  • Comparative studies : Pairing experimental UV-vis/PL data with theoretical calculations validates structure-function trends (e.g., IC vs. 2FIC substituents in NFAs) .

Table 2: Key Substituent Effects in NFAs

SubstituentAbsorption λ_max (nm)ApplicationReference
Thieno[3,2-b]thiophene (TT)450–600Organic photovoltaics
2FIC/IC650–800Near-IR absorption
IDT700–900Broadband sensitizers

Q. How do substituents modulate the biological activity of benzylidenemalononitriles?

Advanced

  • Electron-withdrawing groups (EWGs) : Enhance enzyme inhibition (e.g., 2-(3-bromo-5-tert-butyl-4-hydroxybenzylidene)malononitrile inhibits IGF-1 receptor) .
  • Hydroxy/methoxy groups : Improve anti-melanogenic activity by interacting with tyrosinase (e.g., 2-(3,4-dihydroxybenzylidene)malononitrile reduces melanin synthesis) .
  • Steric effects : Bulky substituents (e.g., tert-butyl) increase metabolic stability in drug candidates .

Q. What methods validate charge transfer mechanisms in malononitrile derivatives?

Advanced

  • Cyclic voltammetry : Measures redox potentials to estimate HOMO/LUMO levels (e.g., pyrene-dicyanovinylene dyes for DSSCs) .
  • UV-vis/PL spectroscopy : Correlates absorption edge with bandgap (e.g., 2-(anthracenyl)methylenemalononitrile nanowires for photoswitching) .
  • Theoretical calculations : Time-dependent DFT (TD-DFT) predicts excited-state behavior .

Q. How are reaction mechanisms elucidated in complex malononitrile syntheses?

Advanced

  • Kinetic studies : Monitoring intermediates via TLC or in situ IR identifies rate-determining steps (e.g., Michael addition in heterocycle formation) .
  • Isotopic labeling : Traces proton transfer pathways in Knoevenagel condensations .
  • Crystallographic snapshots : Captures transient intermediates (e.g., enolate species in cyclization) .

Q. What are the emerging applications of malononitrile derivatives in materials science?

Basic

  • Nonlinear optics (NLO) : Derivatives like 2-(3-[2-(3-ethoxy-4-methoxyphenyl)vinyl]cyclohexylidene)malononitrile exhibit strong second-harmonic generation .
  • Organic electronics : NFAs with fused-ring malononitrile cores achieve power conversion efficiencies >15% in solar cells .
  • Fluorescent probes : Pyrene-substituted derivatives serve as viscosity sensors or anion detectors .

Properties

CAS No.

13017-52-2

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-(3-methylbutan-2-ylidene)propanedinitrile

InChI

InChI=1S/C8H10N2/c1-6(2)7(3)8(4-9)5-10/h6H,1-3H3

InChI Key

SZQDVOLRVOUCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C#N)C#N)C

Origin of Product

United States

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